![molecular formula C18H16O2 B14742234 (1E)-1-[(2,5-dimethoxyphenyl)methylene]indene CAS No. 2428-42-4](/img/structure/B14742234.png)
(1E)-1-[(2,5-dimethoxyphenyl)methylene]indene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1E)-1-[(2,5-dimethoxyphenyl)methylene]indene is an organic compound characterized by the presence of a methylene bridge connecting an indene moiety to a 2,5-dimethoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[(2,5-dimethoxyphenyl)methylene]indene typically involves the condensation of 2,5-dimethoxybenzaldehyde with indene under basic conditions. A common method includes the use of a base such as sodium hydroxide or potassium hydroxide in an alcohol solvent like ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
化学反应分析
Types of Reactions
(1E)-1-[(2,5-dimethoxyphenyl)methylene]indene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methylene bridge to a single bond, forming a saturated derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Introduction of halogens, nitro groups, or other substituents on the phenyl ring.
科学研究应用
(1E)-1-[(2,5-dimethoxyphenyl)methylene]indene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
作用机制
The mechanism of action of (1E)-1-[(2,5-dimethoxyphenyl)methylene]indene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that include binding to active sites, altering enzyme activity, or modulating receptor functions. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
(E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one: Shares structural similarities with (1E)-1-[(2,5-dimethoxyphenyl)methylene]indene and is used in pharmaceutical research.
1H-Indole-3-carbaldehyde: Another compound with a similar indene structure, used in multicomponent reactions for synthesizing biologically active molecules.
Uniqueness
This compound is unique due to its specific combination of an indene moiety with a 2,5-dimethoxyphenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Conclusion
This compound is a compound of significant interest due to its unique structure and potential applications across various scientific fields
属性
CAS 编号 |
2428-42-4 |
|---|---|
分子式 |
C18H16O2 |
分子量 |
264.3 g/mol |
IUPAC 名称 |
(1E)-1-[(2,5-dimethoxyphenyl)methylidene]indene |
InChI |
InChI=1S/C18H16O2/c1-19-16-9-10-18(20-2)15(12-16)11-14-8-7-13-5-3-4-6-17(13)14/h3-12H,1-2H3/b14-11+ |
InChI 键 |
TVJZQTJEZNQALZ-SDNWHVSQSA-N |
手性 SMILES |
COC1=CC(=C(C=C1)OC)/C=C/2\C=CC3=CC=CC=C32 |
规范 SMILES |
COC1=CC(=C(C=C1)OC)C=C2C=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


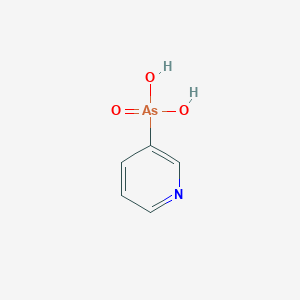

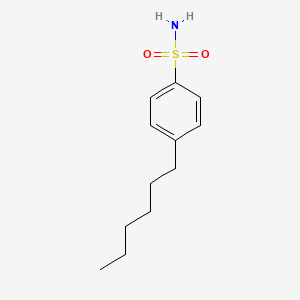
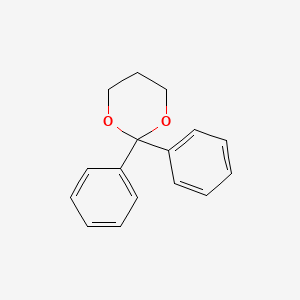
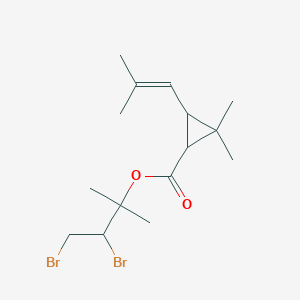
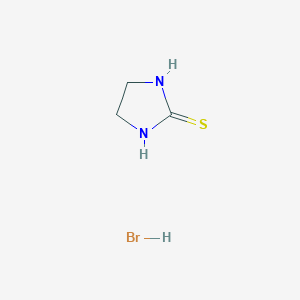
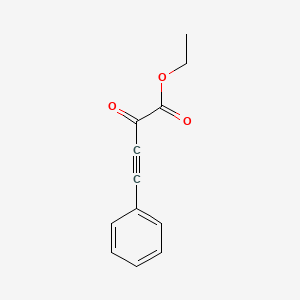
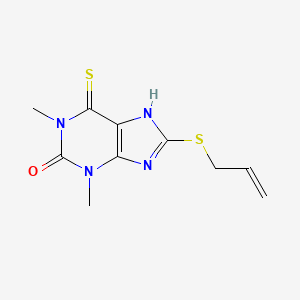



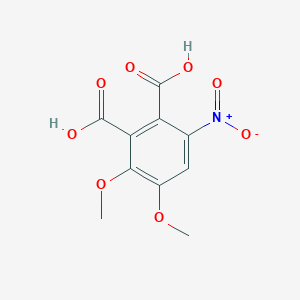
![(E)-N-(4-Bromophenyl)-1-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14742247.png)
![Ethyl 3-[(3-ethoxy-3-oxopropyl)sulfonylmethylsulfonyl]propanoate](/img/structure/B14742261.png)
